molecular formula C19H16Cl2N2O2S B2858438 4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one CAS No. 900000-34-2

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2858438
CAS No.: 900000-34-2
M. Wt: 407.31
InChI Key: UGGUPBQFBPJZOA-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.31. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

Research into compounds structurally related to 4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one focuses on their synthesis, chemical properties, and potential applications in various fields such as medicinal chemistry and material science. A key area of interest is the synthesis of thiazolopyrimidine derivatives, showcasing the methods and conditions for creating compounds with potential antinociceptive and anti-inflammatory properties. This work contributes to the understanding of the synthesis routes and chemical behavior of similar compounds (Selvam et al., 2012). Additionally, the development of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo[3,2-a]pyrimidin-5-ones through various chemical reactions exemplifies the versatility and wide range of potential applications of these compounds in antimicrobial activities (Ravindra et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure and crystallography of similar compounds have been conducted to understand their chemical and physical properties better. For example, studies on the polymorphism, hydrogen bonding, and crystal packing of benzylation and nitrosation products of pyrimidin-6(1H)-one derivatives have provided insights into the molecular interactions and stability of these compounds (Glidewell et al., 2003). Such research is crucial for designing drugs with desired properties and understanding the fundamental principles of molecular chemistry.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-13-7-6-12(16(21)9-13)11-26-18-15-4-1-5-17(15)23(19(24)22-18)10-14-3-2-8-25-14/h2-3,6-9H,1,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGGUPBQFBPJZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=C(C=C(C=C3)Cl)Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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